molecular formula C21H20F3NO3 B1327330 2'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone CAS No. 898781-08-3

2'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone

Cat. No. B1327330
CAS RN: 898781-08-3
M. Wt: 391.4 g/mol
InChI Key: HBVPLENRDDROPV-UHFFFAOYSA-N
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Description

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone, also known as DAPT, is an organic compound that has been widely used in scientific research. It is a synthetic compound that has been used as a potent and selective gamma-secretase inhibitor (GSI). GSIs are compounds that inhibit the enzyme gamma-secretase, which is involved in the formation of amyloid-beta peptide (Aβ) deposits in the brain. Aβ deposits are associated with Alzheimer's disease and other neurological disorders. DAPT has been used to study the role of gamma-secretase in the formation of Aβ deposits and to develop potential treatments for Alzheimer's disease.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Regioselectivity in Acylation: Acylation of 2-methyl-7,9-dioxa-1-azaspiro[4.5]dec-1-ene 1-oxide shows interesting regioselectivity patterns, which are independent of the base and acid chloride used (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004).
  • Structural Elucidation in Drug Candidates: The structure of BTZ043, a drug candidate containing the 1,4-dioxa-8-azaspiro[4.5]decane structure, has been elucidated using X-ray and NMR techniques, highlighting the potential of such compounds in drug development (Richter et al., 2022).

Applications in Drug Development and Evaluation

  • Antitubercular Drug Candidate: The compound BTZ043, which includes a similar structural motif, has been shown to be effective against Mycobacterium tuberculosis, suggesting potential applications in antitubercular therapy (Pasca et al., 2010).
  • Dopamine Agonist Potential: Certain derivatives of 1,4-dioxa-7-azaspiro[4.5]decane have been evaluated for their dopamine agonist activity, indicating potential applications in neurological drug discovery (Brubaker & Colley, 1986).

Environmental and Material Science Applications

  • Pollutant Removal Efficiency: A derivative of 1,4-dioxa-8-azaspiro[4.5]decane has been utilized in the synthesis of a polymer for removing carcinogenic azo dyes, demonstrating applications in environmental cleanup (Akceylan, Bahadir, & Yılmaz, 2009).

properties

IUPAC Name

[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3NO3/c22-17-11-15(12-18(23)19(17)24)20(26)16-4-2-1-3-14(16)13-25-7-5-21(6-8-25)27-9-10-28-21/h1-4,11-12H,5-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVPLENRDDROPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=C(C(=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643789
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898781-08-3
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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